

An In-depth Technical Guide to the Discovery and Synthesis of NSC636819

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Compound of Interest

Compound Name: NSC636819

Cat. No.: B1680235

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Abstract

NSC636819, also known as 1,5-bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, has emerged as a significant small molecule inhibitor of the histone lysine demethylases KDM4A and KDM4B. These enzymes are implicated in the progression of various cancers, notably prostate cancer, through their role in epigenetic regulation and androgen receptor signaling. This technical guide provides a comprehensive overview of the discovery, biological activity, and mechanism of action of **NSC636819**. It includes a summary of its inhibitory potency, effects on cancer cell lines, and the signaling pathways it modulates. While a detailed, step-by-step synthesis protocol for **NSC636819** is not publicly available in the reviewed scientific literature, this guide furnishes detailed experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate further research and development.

Introduction

Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is frequently observed in cancer. The KDM4 subfamily, particularly KDM4A and KDM4B, are overexpressed in prostate cancer and act as co-activators of the androgen receptor (AR), a key driver of prostate cancer growth.^{[1][2][3]} This has made them attractive targets for therapeutic intervention. **NSC636819** was identified as a competitive and selective inhibitor of KDM4A and KDM4B, demonstrating potential as a chemical probe to study the

function of these enzymes and as a lead compound for the development of novel anti-cancer therapies.[4]

Physicochemical Properties of NSC636819

A summary of the key physicochemical properties of **NSC636819** is presented in Table 1.

Table 1: Physicochemical Properties of **NSC636819**

Property	Value	Reference(s)
Chemical Name	1,5-bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene	[5]
Molecular Formula	C ₂₂ H ₁₂ Cl ₄ N ₂ O ₄	
Molecular Weight	510.15 g/mol	
CAS Number	1618672-71-1	
Appearance	Brown solid	
Purity	≥97% (HPLC)	
Solubility	Soluble to 10 mM in DMSO	
Storage	Store at +4°C	

Biological Activity and Potency

NSC636819 is a potent inhibitor of KDM4A and KDM4B. Its inhibitory activity has been characterized through various in vitro assays, with key quantitative data summarized in Table 2.

Table 2: In Vitro Biological Activity of **NSC636819**

Target	Assay Type	Value	Cell Line	Reference(s)
KDM4A	IC ₅₀	6.4 μ M	-	
KDM4B	IC ₅₀	9.3 μ M	-	
KDM4A	K _i	5.5 μ M	-	
KDM4B	K _i	3.0 μ M	-	
LNCaP Cells	Cytotoxicity (IC ₅₀)	16.5 μ M (3 days)	LNCaP	

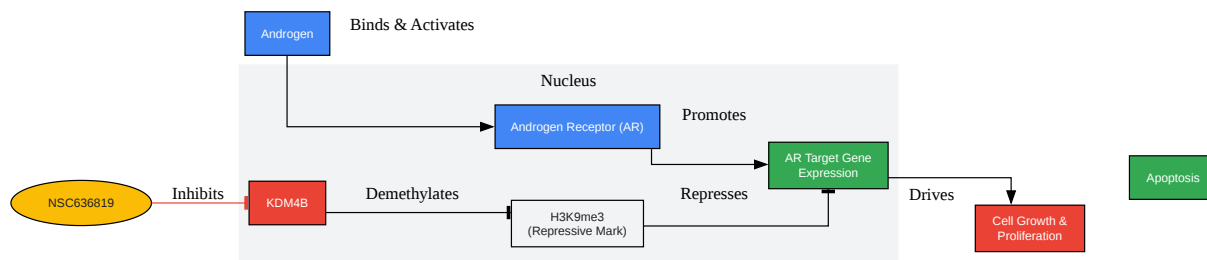
NSC636819 acts as a competitive inhibitor, binding to the active site of KDM4A and KDM4B and preventing the demethylation of their primary substrate, trimethylated histone H3 at lysine 9 (H3K9me3).

Synthesis

A detailed, step-by-step experimental protocol for the chemical synthesis of **NSC636819** (1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene) is not readily available in the public scientific literature. Commercial suppliers list the compound, indicating that a synthetic route has been established. The synthesis would likely involve a condensation reaction between a dinitrobenzene derivative and a dichlorophenyl-containing vinyl component, though the specific reagents, reaction conditions, and purification methods are not detailed in the available resources.

Signaling Pathway and Mechanism of Action

NSC636819 exerts its anti-cancer effects primarily through the inhibition of the KDM4B-Androgen Receptor (AR) signaling pathway in prostate cancer. KDM4B acts as a co-activator for the AR, a key transcription factor driving prostate cancer cell proliferation and survival. By inhibiting KDM4B, **NSC636819** prevents the demethylation of H3K9me3 at the promoter regions of AR target genes, leading to their transcriptional repression. This disrupts the AR signaling axis, ultimately inducing apoptosis in prostate cancer cells.



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Caption: KDM4B-AR Signaling Pathway Inhibition by **NSC636819**.

Experimental Protocols

Histone Demethylase Activity Assay (In Vitro)

This protocol is a representative method for assessing the inhibitory activity of **NSC636819** on KDM4A/B histone demethylase activity.

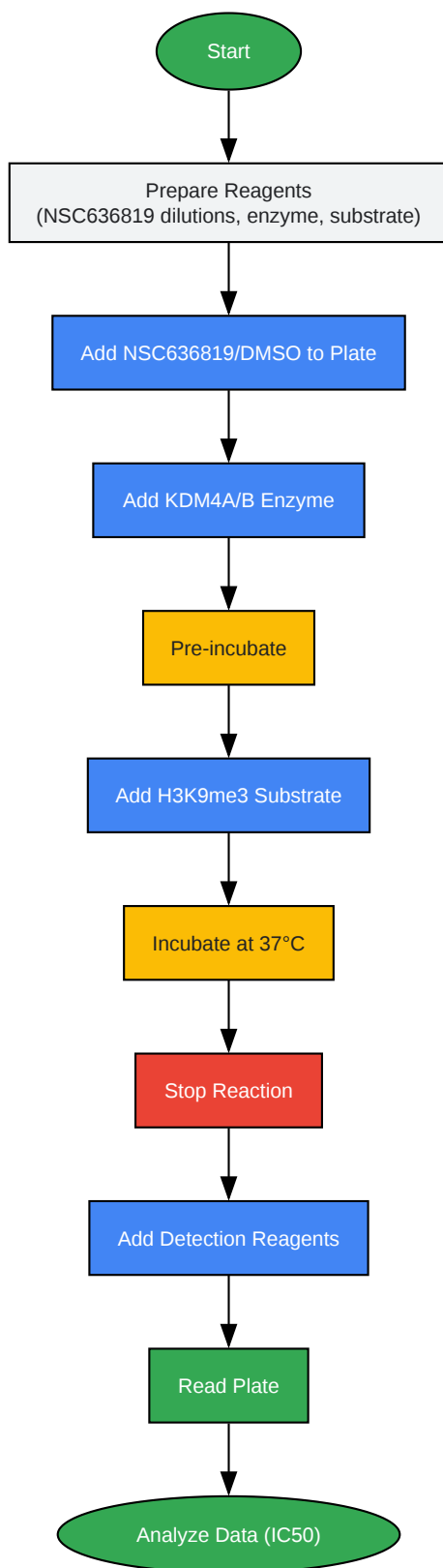
Materials:

- Recombinant human KDM4A or KDM4B protein
- Biotinylated H3K9me3 peptide substrate
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α -ketoglutarate, 80 μ M $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2$, 2 mM L-ascorbic acid, and 0.01% BSA
- **NSC636819** stock solution in DMSO
- Stop Solution (e.g., EDTA)

- Detection reagents (e.g., TR-FRET based, using a specific antibody for the demethylated product)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of **NSC636819** in DMSO and then dilute into the assay buffer.
- Add the diluted **NSC636819** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the KDM4A or KDM4B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
- Stop the reaction by adding the stop solution.
- Add the detection reagents according to the manufacturer's protocol (e.g., for TR-FRET, add a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin conjugate).
- Incubate for the recommended time to allow for signal development.
- Read the plate on a suitable plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for an in vitro histone demethylase assay.

Apoptosis Assay in LNCaP Cells

This protocol describes a method to assess the induction of apoptosis by **NSC636819** in the LNCaP prostate cancer cell line using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

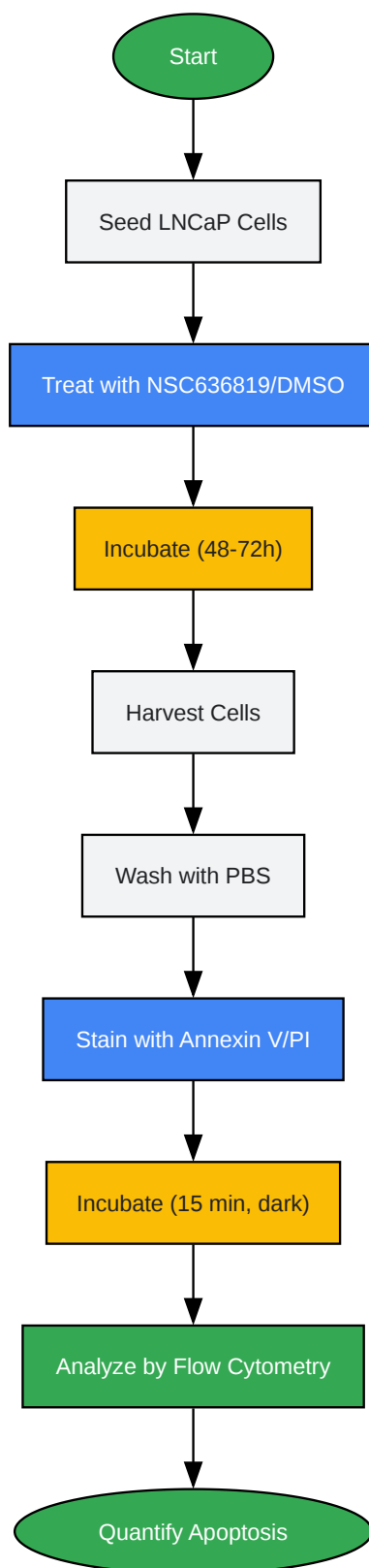
Materials:

- LNCaP cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **NSC636819** stock solution in DMSO
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- 6-well plates
- Flow cytometer

Procedure:

- Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **NSC636819** (e.g., 5-20 μ M) or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.
- Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).



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Caption: Workflow for an apoptosis assay using flow cytometry.

Conclusion

NSC636819 is a valuable tool for studying the roles of KDM4A and KDM4B in health and disease. Its ability to selectively inhibit these histone demethylases and induce apoptosis in prostate cancer cells highlights its potential as a starting point for the development of novel epigenetic-based cancer therapies. While a detailed synthesis protocol is not publicly documented, the information provided in this guide on its biological activity, mechanism of action, and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising compound. Further investigation into the structure-activity relationship and optimization of its pharmacokinetic properties could lead to the development of more potent and clinically viable KDM4 inhibitors.

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